4,5-Difluorobenzo[a]pyrene
Description
Structure
3D Structure
Properties
CAS No. |
137197-08-1 |
|---|---|
Molecular Formula |
C20H10F2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4,5-difluorobenzo[a]pyrene |
InChI |
InChI=1S/C20H10F2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10H |
InChI Key |
LQXHWHJFDOGIIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(=C(C5=CC=CC(=C54)C=C3)F)F |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(=C(C5=CC=CC(=C54)C=C3)F)F |
Other CAS No. |
137197-08-1 |
Synonyms |
4,5-difluorobenzo(a)pyrene |
Origin of Product |
United States |
Synthetic Methodologies for 4,5 Difluorobenzo a Pyrene
Stereochemical Control in 4,5-Difluorobenzo[a]pyrene Synthesis
The synthesis of this compound as described initiates from cis-4,5-dihydro-4,5-dihydroxybenzo[a]pyrene. The stereochemistry of the final product is influenced by the mechanism of the fluorination and subsequent defluorination reactions.
For vicinal diols, such as the starting material for this compound synthesis, the stereochemical outcome of the DAST fluorination can be complex. The relative orientation of the two hydroxyl groups (cis or trans) plays a crucial role in determining the stereochemistry of the resulting difluorinated product. While the synthesis of this compound starts with a cis-diol, the specific stereochemical relationship of the fluorine atoms in the final product after the multi-step synthesis is not explicitly detailed in the primary literature.
Achieving specific stereoisomers (enantiomers or diastereomers) of this compound would likely require either a stereoselective synthetic route or the separation of a racemic or diastereomeric mixture. Stereoselective synthesis could potentially be achieved by using chiral reagents or catalysts. An alternative approach is chiral resolution, where a racemic mixture is separated into its individual enantiomers. aklectures.com This can be accomplished by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated by conventional techniques like crystallization or chromatography. aklectures.com Following separation, the resolving agent is removed to yield the pure enantiomers. Chiral chromatography, using a chiral stationary phase (CSP), is another powerful technique for the direct separation of enantiomers. sigmaaldrich.com
Purification and Isolation Techniques for Fluorinated Benzo[a]pyrene (B130552) Derivatives
The purification and isolation of this compound and related fluorinated PAHs are critical steps to obtain a compound of high purity for subsequent studies. A combination of chromatographic and non-chromatographic techniques is typically employed.
Chromatographic Methods:
Column Chromatography: Initial purification of the crude reaction mixture is often performed using silica (B1680970) gel column chromatography. This technique separates compounds based on their polarity.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective technique for the purification of fluorinated PAHs. raykolgroup.com
Reversed-Phase HPLC: This is a common mode where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. windows.netsielc.com Gradient elution, where the mobile phase composition is changed over time, is often used to achieve optimal separation of complex mixtures. windows.net
Preparative HPLC: For isolating larger quantities of the desired compound, preparative HPLC is utilized. This involves using larger columns and higher flow rates. The specific synthesis of this compound employed semipreparative HPLC with a C18 reversed-phase column for the final purification step.
Fluorinated HPLC Phases: Specialty columns with fluorinated stationary phases have been developed and can offer unique selectivity for the separation of halogenated aromatic compounds, including fluorinated PAHs.
Non-Chromatographic Methods:
Crystallization: Crystallization is a powerful technique for purifying solid compounds. nih.gov The choice of solvent is crucial and is determined empirically to find conditions where the target compound has high solubility at an elevated temperature and low solubility at a lower temperature, while impurities remain in solution or crystallize separately. The planarity of PAHs can be affected by fluorination, which in turn can influence their crystal packing. oup.combeilstein-journals.org
Solid-Phase Extraction (SPE):
Solid-phase extraction is a sample preparation technique that can be used for cleanup and concentration of analytes from a solution. nih.govidosi.orgresearchgate.netmdpi.com It involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the target compounds or the impurities. The retained compounds can then be eluted with a suitable solvent. For PAHs and their fluorinated derivatives, common SPE sorbents include:
Octyl-bonded silica (C8)
Octadecyl-bonded silica (C18) idosi.org
Styrene-divinylbenzene copolymers
Fluorinated polyaniline-based sorbents have also been shown to have a high affinity for PAHs. nih.gov
Monofluorinated PAHs have been successfully used as internal standards to monitor the recovery and elution profiles of their parent PAHs during SPE procedures. nih.gov
The following table summarizes the purification techniques that can be applied to fluorinated benzo[a]pyrene derivatives.
| Technique | Stationary/Mobile Phase or Solvent | Principle of Separation | Application |
| Column Chromatography | Silica gel with a non-polar eluent system (e.g., hexane (B92381)/benzene) | Adsorption chromatography based on polarity. | Initial cleanup of crude reaction mixtures. |
| Reversed-Phase HPLC | C8 or C18 stationary phase with a polar mobile phase (e.g., acetonitrile (B52724)/water) | Partitioning based on hydrophobicity. | High-resolution separation and final purification. |
| Preparative HPLC | Larger C8 or C18 columns with optimized mobile phase | Scaled-up version of analytical HPLC for isolating larger quantities. | Isolation of pure compound for further use. |
| Crystallization | Various organic solvents | Differential solubility of the compound and impurities at different temperatures. | Final purification of solid products. |
| Solid-Phase Extraction | C8, C18, styrene-divinylbenzene, or fluorinated polymers | Selective retention of analytes or impurities on a solid sorbent. | Sample cleanup and concentration prior to analysis or further purification. |
Metabolic Activation Pathways of 4,5 Difluorobenzo a Pyrene
Role of Cytochrome P450 Enzymes in Initial Oxidative Metabolism
The initial and rate-limiting step in the metabolic activation of many PAHs is their oxidation by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.commdpi.com These heme-containing monooxygenases introduce an oxygen atom into the PAH structure, typically forming an epoxide. frontiersin.orgosti.gov This initial oxidation is a crucial determinant of the subsequent metabolic fate and ultimate biological activity of the compound.
Involvement of CYP1A1, CYP1A2, and CYP1B1 Isoforms
Within the diverse CYP superfamily, the CYP1 family, comprising CYP1A1, CYP1A2, and CYP1B1, plays a predominant role in the metabolism of PAHs. researchgate.netmdpi.com These isoforms are significantly involved in the metabolic activation of benzo[a]pyrene (B130552) (B[a]P) and its derivatives. nih.govairies.or.jp Specifically, CYP1A1 and CYP1B1 are recognized as the primary enzymes responsible for converting B[a]P into its reactive epoxide intermediates. osti.govnih.gov Studies have shown that these enzymes, particularly CYP1A1 and CYP1B1, efficiently catalyze the formation of key intermediates like B[a]P-7,8-dihydrodiol, a precursor to the ultimate carcinogenic diol-epoxide. nih.govnih.gov The expression of these enzymes can be induced by exposure to PAHs themselves, creating a feedback loop that can enhance their metabolic activation. semanticscholar.org
The specific contribution of each isoform can vary depending on the tissue and the specific substrate. For instance, in human lung cells, CYP1A1 and CYP1B1 are implicated in the activation of PAHs. nih.gov The induction of these CYP isoforms by various PAHs and their derivatives, including nitrated PAHs, has been observed in several human cell lines, highlighting their central role in xenobiotic metabolism. nih.gov
Aryl Hydrocarbon Receptor (AhR) Regulation of Metabolic Enzymes
The expression of CYP1A1, CYP1A2, and CYP1B1 is tightly regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. psu.edunih.gov When a ligand, such as a PAH, binds to the cytoplasmic AhR, the complex translocates to the nucleus. iue.ac.cn In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT) protein. psu.edu This heterodimer then binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes, including those of the CYP1 family, thereby upregulating their transcription. psu.edumdpi.com
This AhR-mediated induction of metabolic enzymes is a critical cellular response to xenobiotic exposure. nih.gov The activation of AhR by compounds like B[a]P leads to increased expression of CYP1 enzymes, which in turn metabolize these same compounds. airies.or.jpiue.ac.cn This regulatory mechanism underscores the central role of AhR in controlling the metabolic capacity of cells towards PAHs. The induction of both CYP1 and other metabolic enzymes, such as aldo-keto reductases, has been shown to be AhR-dependent in liver progenitor cells. nih.gov
Differential Metabolic Capacities across Cellular Systems
The capacity to metabolize PAHs like 4,5-Difluorobenzo[a]pyrene is not uniform across all cell types and tissues. This variation is largely due to the differential expression and inducibility of the CYP1 enzymes. nih.gov For example, studies using various human tissue-derived cell lines have demonstrated significant differences in the inducibility of CYP1A1, CYP1A2, and CYP1B1 in response to PAHs and their derivatives. nih.gov
Human tissue organoid cultures from different organs, including the stomach, pancreas, liver, colon, and kidney, have shown tissue-specific responses in the metabolic activation of B[a]P. nih.gov These differences are reflected in the varying levels of DNA adduct formation and the expression of xenobiotic-metabolizing enzymes. nih.gov For instance, pancreatic and undifferentiated liver organoids have been found to form the highest levels of DNA adducts, while colon organoids exhibited lower metabolic activity. nih.gov Furthermore, genetic polymorphisms in CYP enzymes, such as the different allelic variants of CYP1A1, can lead to altered enzyme kinetics and metabolic efficiencies, contributing to individual differences in susceptibility to PAH-induced carcinogenesis. nih.gov
Epoxide Hydrolase and Dihydrodiol Formation
Following the initial oxidation of the PAH by CYP enzymes to form an epoxide, the next critical step in the metabolic activation pathway is the enzymatic hydration of this reactive intermediate. This reaction is primarily catalyzed by epoxide hydrolase. psu.edu
Formation of Dihydrodiol Metabolites
Epoxide hydrolase converts epoxides into trans-dihydrodiols. psu.eduhyphadiscovery.com This hydration step is crucial because the resulting dihydrodiols can serve as substrates for a second round of oxidation by CYP enzymes, leading to the formation of highly reactive diol-epoxides, which are often the ultimate carcinogenic metabolites of PAHs. nih.govwikipedia.org The formation of dihydrodiol metabolites is a common pathway for many PAHs and has been extensively studied for B[a]P, where the formation of B[a]P-7,8-dihydrodiol is a key step. nih.govnih.gov The efficiency of dihydrodiol formation can be influenced by the specific CYP isoform involved in the initial epoxidation and the presence of epoxide hydrolase. nih.gov
The table below summarizes the key enzymes and their roles in the initial stages of PAH metabolism.
| Enzyme/Receptor | Function | Key Substrates/Products | Regulation |
| CYP1A1 | Initial oxidative metabolism of PAHs. nih.govnih.gov | Benzo[a]pyrene -> B[a]P-epoxides, B[a]P-7,8-dihydrodiol. nih.govnih.gov | Inducible by PAHs via the Aryl Hydrocarbon Receptor (AhR). nih.gov |
| CYP1A2 | Metabolism of xenobiotics, including some PAHs. researchgate.netnih.gov | Various PAHs and their derivatives. nih.gov | Regulated by the Aryl Hydrocarbon Receptor (AhR). psu.edu |
| CYP1B1 | Key enzyme in the metabolic activation of PAHs. nih.govsemanticscholar.org | Benzo[a]pyrene -> B[a]P-epoxides, B[a]P-7,8-dihydrodiol. nih.gov | Inducible by PAHs via the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov |
| Aryl Hydrocarbon Receptor (AhR) | Ligand-activated transcription factor. psu.edunih.gov | Binds PAHs and other xenobiotics. iue.ac.cn | Regulates the expression of CYP1A1, CYP1A2, and CYP1B1. psu.edunih.gov |
| Epoxide Hydrolase | Catalyzes the hydration of epoxides. psu.edu | PAH-epoxides -> trans-dihydrodiols. hyphadiscovery.com | Constitutively expressed, but its activity is crucial for the diol-epoxide pathway. |
K-Region Epoxide Metabolism in Fluorinated Benzo[a]pyrene
The "K-region" of a PAH is a specific bond that is chemically reactive and susceptible to epoxidation. For benzo[a]pyrene, the K-region is the 4,5-bond. The synthesis of this compound was specifically designed to introduce fluorine atoms at this K-region. researchgate.netresearchgate.net This strategic fluorination serves to block or alter the metabolism at this site, allowing researchers to investigate the relative importance of the K-region pathway compared to other metabolic routes, such as the bay-region diol-epoxide pathway. researchgate.net
Metabolism of fluorinated PAHs has shown that fluorine substitution can significantly impact the metabolic profile. For instance, studies with other fluorinated PAHs have demonstrated that the presence of fluorine can inhibit the formation of certain dihydrodiols. nih.gov In the case of 8-fluorobenzo[a]pyrene (B1203629) and 9-fluorobenzo[a]pyrene, metabolism by rat liver microsomes still produced trans-dihydrodiols, indicating that while fluorination alters metabolism, it does not completely prevent the formation of these key intermediates. tandfonline.com The study of K-region epoxide metabolism in compounds like this compound is therefore instrumental in dissecting the complex and competing pathways of PAH metabolic activation. researchgate.net
Phase II Metabolic Conjugation Pathways
Phase II metabolism involves the conjugation of metabolites with endogenous molecules to increase their water solubility and facilitate excretion. These pathways are crucial for the detoxification of reactive intermediates formed during Phase I metabolism.
Glucuronidation via UDP-Glucuronosyltransferases
UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that catalyze the attachment of glucuronic acid to various substrates, including hydroxylated PAH metabolites. psu.edufrontiersin.orgnih.gov For benzo[a]pyrene, UGTs play a significant role in detoxifying phenolic metabolites and dihydrodiols. psu.edupsu.edu For instance, several UGT isoforms, including UGT1A1, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7, are known to be active against various B[a]P metabolites. psu.edu
In the case of this compound, since K-region oxidation is blocked, metabolism is expected to produce hydroxylated metabolites at other positions, such as the bay region. These resulting fluoro-PAH phenols and dihydrodiols would be potential substrates for UGT enzymes. While direct studies on this compound are lacking, research on other fluorinated PAHs demonstrates that glucuronide conjugates are indeed formed. researchgate.net It is hypothesized that various UGT isoforms would be capable of conjugating these metabolites, thereby reducing their potential toxicity and facilitating their removal from the body.
Table 1: Human UGT Isoforms Involved in the Glucuronidation of General PAH Metabolites This table is based on data for Benzo[a]pyrene and other PAHs, as specific data for this compound is not available.
| UGT Isoform | Known PAH Substrates (Examples) | Potential Role in 4,5-Difluoro-B[a]P Metabolism |
|---|---|---|
| UGT1A1 | B[a]P-diols, Phenols | Potential conjugation of hydroxylated metabolites |
| UGT1A9 | B[a]P-diols, Propofol | Potential conjugation of hydroxylated metabolites |
Glutathione (B108866) Conjugation via Glutathione S-transferases
Glutathione S-transferases (GSTs) are a critical family of Phase II enzymes that detoxify electrophilic compounds by catalyzing their conjugation with glutathione (GSH). nih.govsigmaaldrich.com For benzo[a]pyrene, GSTs are particularly important for neutralizing reactive diol epoxides, the ultimate carcinogenic metabolites. nih.govnih.gov Several cytosolic GSTs, such as GSTA1-1, GSTM1-1, and GSTP1-1, have demonstrated activity in detoxifying B[a]P diol epoxides. nih.gov
Table 2: Human GST Isoforms and Their Role in Detoxifying PAH Diol Epoxides This table is based on data for Benzo[a]pyrene, as specific data for this compound is not available.
| GST Isoform | Known PAH Substrate (Example) | Potential Role in 4,5-Difluoro-B[a]P Metabolism |
|---|---|---|
| GSTA1-1 | Dibenzo[a,l]pyrene (B127179) diol epoxide | Detoxification of bay-region diol epoxides |
| GSTM1-1 | Benzo[a]pyrene diol epoxide | Detoxification of bay-region diol epoxides |
Sulfation via Sulfotransferases
Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl groups of xenobiotics. nih.gov This process, known as sulfation, generally increases the water solubility of the compounds, aiding their elimination. bioivt.com In PAH metabolism, SULTs can conjugate phenolic metabolites. While this is typically a detoxification pathway, in some cases, the resulting sulfate (B86663) esters of certain benzylic alcohols can be unstable and act as reactive intermediates themselves.
Metabolism of this compound is expected to yield phenolic derivatives, which would be substrates for various SULT isoforms, such as SULT1A1 and SULT1E1. Studies on other aromatic hydrocarbons have confirmed the formation of sulfate conjugates by microorganisms, indicating this is a conserved pathway. researchgate.net The sulfation of hydroxylated this compound metabolites would represent another route for their detoxification and excretion.
Formation of Quinone Metabolites and Redox Cycling
An alternative pathway to diol epoxide formation is the oxidation of PAHs to quinones. These metabolites are redox-active and can exert toxicity through the generation of reactive oxygen species (ROS).
Aldo-Keto Reductase Activity and Catechol Formation
Aldo-keto reductases (AKRs) are cytosolic enzymes that can oxidize PAH trans-dihydrodiols to catechols, which are then rapidly auto-oxidized or enzymatically oxidized to form o-quinones. nih.govfrontiersin.orgresearchgate.net This pathway is significant for benzo[a]pyrene, where AKRs (including isoforms AKR1A1 and members of the AKR1C family) oxidize B[a]P-7,8-dihydrodiol to B[a]P-7,8-dione. upenn.edunih.gov It is important to note that K-region trans-dihydrodiols, such as the hypothetical trans-4,5-dihydroxy-4,5-dihydrobenzo[a]pyrene, are reportedly not substrates for AKRs. nih.gov
Since K-region oxidation of this compound is blocked, the formation of a 4,5-dihydrodiol substrate for AKRs is precluded. However, this compound can still be metabolized at the bay region to form a trans-7,8-dihydrodiol. This fluorinated dihydrodiol would be a potential substrate for AKRs, leading to the formation of a catechol and subsequently a 4,5-difluoro-B[a]P-7,8-dione. This quinone can then undergo redox cycling. AKRs can also catalyze the reverse reaction, reducing the o-quinone back to a catechol, creating a futile cycle that generates ROS. frontiersin.orgresearchgate.net
Generation of Reactive Oxygen Species (ROS) during Metabolism
The metabolic processing of PAHs is intrinsically linked to the production of reactive oxygen species (ROS), such as superoxide (B77818) anion and hydrogen peroxide. nih.gov One major source of ROS is the redox cycling of PAH o-quinones. frontiersin.orgacs.org As described above, PAH catechols can be oxidized to semiquinone radicals and then to quinones, a process that generates superoxide radicals. The quinone can then be reduced back to a hydroquinone (B1673460) (catechol) by enzymes like AKRs or NAD(P)H:quinone oxidoreductase 1 (NQO1), perpetuating the cycle and continuously producing ROS. nih.govarchive.org
For this compound, the formation of a bay-region o-quinone (e.g., 4,5-difluoro-B[a]P-7,8-dione) would establish such a redox cycle. frontiersin.org This sustained production of ROS can overwhelm cellular antioxidant defenses, leading to oxidative stress. Oxidative stress can cause widespread cellular damage, including lipid peroxidation and oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), which is a significant mutagenic lesion. nih.govhku.hk Studies on the parent B[a]P have clearly shown that its quinone metabolites generate ROS and cause oxidative DNA damage. nih.govacs.org
Molecular Interactions and Dna Adduct Formation by 4,5 Difluorobenzo a Pyrene Metabolites
Covalent Adduct Formation with Deoxyribonucleic Acid (DNA)
The genotoxicity of many PAHs is mediated through the covalent binding of their electrophilic metabolites to nucleophilic sites within the DNA structure. d-nb.info This process disrupts the normal functioning of DNA, potentially leading to mutations and the initiation of cancer. nih.govresearchgate.net
Electrophilic Attack by Reactive Metabolites on Nucleophilic Sites in DNA
The metabolic transformation of PAHs produces electrophilic intermediates. d-nb.info These reactive species seek out and attack electron-rich, nucleophilic sites in DNA. d-nb.info The most common targets for this electrophilic attack are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. d-nb.info In the case of benzo[a]pyrene (B130552) and its derivatives, the formation of DNA adducts is a well-established mechanism of action. nih.gov The covalent binding of these metabolites to DNA is a critical mutagenic event. d-nb.info
Site-Specific DNA Adduction Preferences (e.g., Guanine (B1146940) N2, Adenine (B156593) N6)
The formation of DNA adducts by PAH metabolites is not random. d-nb.info Specific nucleophilic sites within the DNA are preferentially targeted. For metabolites of benzo[a]pyrene, the exocyclic amino group of guanine (N2) is a primary site of adduction. d-nb.infomdpi.com The exocyclic amino group of adenine (N6) is also a target, although generally to a lesser extent. d-nb.infonih.gov The specific pattern of adduction can be influenced by the structure of the PAH and the stereochemistry of its metabolites. nih.gov For instance, the highly tumorigenic dibenzo[a,l]pyrene (B127179), a fjord-region PAH, tends to form a greater proportion of adenine adducts compared to the bay-region PAH benzo[a]pyrene. nih.govresearchgate.net
| Metabolite | Primary DNA Adduct Site | Adduct Name Example |
|---|---|---|
| Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) | Guanine (N2) | 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-B[a]P (dG-N2-BPDE) mdpi.com |
| Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) | Adenine (N6) | dA-N6–BPDE d-nb.info |
| Benzo[a]pyrene radical cation | Guanine (N7) | 7-(benzo[a]pyrene-6-yl)-guanine (B[a]P-6N7-Gua) nih.gov |
| Benzo[a]pyrene radical cation | Guanine (C8) | 8-(benzo[a]pyrene-6-yl)-guanine (B[a]P-6-C8-Gua) nih.gov |
| Benzo[a]pyrene radical cation | Adenine (N7) | 7-(benzo[a]pyrene-6-yl)-adenine (B[a]P-6-N7-Ade) nih.gov |
Influence of Stereoisomerism on DNA Adduct Formation
The metabolic activation of benzo[a]pyrene can produce multiple stereoisomers of its reactive metabolites, particularly the diol epoxides. inchem.org These stereoisomers can exhibit different reactivities and lead to the formation of distinct DNA adducts with varying biological consequences. www.gov.uk The stereochemistry of the diol epoxide, specifically the relative orientation of the hydroxyl and epoxide groups, influences the conformation of the resulting DNA adduct. capes.gov.br For example, the (+)-anti-BPDE isomer is considered the most tumorigenic metabolite of B[a]P and is the predominant form that creates DNA adducts in mammalian tissues. www.gov.uk The conformation of the adduct, whether it lies in the minor or major groove of the DNA helix and its orientation, can impact the efficiency of DNA repair mechanisms. nih.govresearchgate.net Studies with dibenzo[a,l]pyrene have shown that adenine adducts can be more resistant to nucleotide excision repair than guanine adducts, a factor that may contribute to its high genotoxicity. nih.govnih.gov
Mechanistic Pathways of DNA Adduct Formation
Two primary metabolic pathways are recognized for the formation of DNA-reactive metabolites from benzo[a]pyrene: the dihydrodiol epoxide pathway and the radical cation pathway. mdpi.comepa.gov
Dihydrodiol Epoxide Pathway
The dihydrodiol epoxide pathway is a well-established route for the metabolic activation of benzo[a]pyrene and other PAHs. www.gov.ukmdpi.com This multi-step process involves the following key enzymatic reactions:
Epoxidation: Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, catalyze the oxidation of B[a]P to form an epoxide, such as B[a]P-7,8-epoxide. mdpi.commdpi.com
Hydration: Epoxide hydrolase then hydrates the epoxide to form a vicinal dihydrodiol, for instance, (-)-benzo[a]pyrene-7,8-dihydrodiol. mdpi.comwikipedia.org
Second Epoxidation: A subsequent oxidation by cytochrome P450 enzymes converts the dihydrodiol into a highly reactive diol epoxide, such as (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). mdpi.comwikipedia.org
This resulting diol epoxide is a potent electrophile that can readily react with DNA to form stable covalent adducts. nih.govmdpi.com The formation of a 4,5-dihydrodiol from benzo[a]pyrene has also been identified as a metabolic step. inchem.orgrsc.org Studies on 4,5-difluorobenzo[a]pyrene suggest that fluorination at the 4- and 5-positions could potentially block the formation of a 4,5-dihydrodiol, thereby influencing the metabolic pathway and subsequent DNA adduct formation. researchgate.net
Radical Cation Mechanism
An alternative pathway for the metabolic activation of benzo[a]pyrene involves the formation of a radical cation. nih.govmdpi.com This mechanism proceeds via one-electron oxidation of the parent PAH, often catalyzed by cytochrome P450 enzymes. nih.gov The resulting radical cation is an electrophilic species that can directly react with DNA. nih.gov
This reaction predominantly forms unstable depurinating DNA adducts, where the radical cation binds to the N7 or C8 positions of guanine and the N7 position of adenine. d-nb.infonih.gov These unstable adducts can lead to the spontaneous loss of the purine base, creating an apurinic site in the DNA, which is a form of DNA damage. d-nb.info The charge in the benzo[a]pyrene radical cation is primarily localized at the C-6 position. nih.gov
Quinone-Mediated DNA Damage (e.g., 8-Oxo-dGuo Adducts, Abasic Sites)
The metabolic activation of polycyclic aromatic hydrocarbons (PAHs), including benzo[a]pyrene analogues, can lead to the formation of PAH o-quinones. These quinones are capable of inducing significant DNA damage through mechanisms involving reactive oxygen species (ROS). PAH o-quinones can enter futile redox cycles within the cell, a process that consumes cellular reducing equivalents like NADPH and generates ROS, such as superoxide (B77818) anion, hydrogen peroxide, and hydroxyl radicals. researchgate.net This cascade of oxidative stress can damage DNA bases without the direct covalent binding of the quinone itself. researchgate.netmdpi.com
A primary and highly mutagenic lesion resulting from this oxidative attack is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dGuo). wikipedia.orgresearchgate.net 8-oxo-dGuo is a well-established biomarker of oxidative stress and is formed when ROS oxidizes the guanine base in DNA. researchgate.netsfrbm.org If not repaired, 8-oxo-dGuo can mispair with adenine during DNA replication, leading to G-to-T transversion mutations, a common mutation type observed in cancers associated with PAH exposure. researchgate.netresearchgate.net Studies have demonstrated that the formation of 8-oxo-dGuo is a more likely cause of the G-to-T transversions seen in the p53 tumor suppressor gene than the formation of stable covalent adducts from PAH o-quinones. researchgate.net
In addition to base oxidation, quinone-mediated ROS generation can lead to the formation of apurinic/apyrimidinic (AP) or abasic sites. acs.org These sites are locations in the DNA helix where a base is lost, either a purine (apurinic) or a pyrimidine (apyrimidinic). This can occur through the ROS-induced destabilization and cleavage of the N-glycosidic bond that links the base to the sugar-phosphate backbone. acs.org PAH o-quinones can also form unstable covalent adducts, primarily at the N7 position of guanine, which can then be released through heat-mediated depurination, leaving behind an abasic site. researchgate.netacs.org However, research indicates that these depurinating adducts represent a minor pathway to DNA damage compared to the substantial formation of lesions like 8-oxo-dGuo and other ROS-derived abasic sites. acs.org
The table below summarizes experimental findings on the formation of various oxidative DNA lesions induced by different PAH o-quinones under redox-cycling conditions in the presence of Cu(II) and NADPH.
| PAH o-Quinone (5 µM) | Abasic Sites (per 10⁶ dNs) | Oxidized Pyrimidines (per 10⁶ dNs) | 8-oxo-dGuo (per 10⁶ dNs) |
| Benzo[a]pyrene-7,8-dione | ~100 | ~100 | ~1000 |
| Benz[a]anthracene-3,4-dione | ~100 | ~100 | ~1000 |
| 7,12-DMBA-3,4-dione | ~100 | ~100 | ~1000 |
| Hydrogen Peroxide (100 µM) | ~100 | ~100 | ~1000 |
| Data derived from studies on PAH o-quinone-treated calf thymus DNA. acs.org |
DNA Structural Perturbations Induced by Adducts
The covalent binding of reactive PAH metabolites, such as benzo[a]pyrene diol epoxide (BPDE), to DNA bases results in the formation of bulky adducts that significantly distort the regular structure of the DNA double helix. nih.govwikipedia.org These adducts preferentially form at the N2 position of guanine and, to a lesser extent, the N6 position of adenine. The large, planar hydrocarbon structure typically intercalates, or inserts, between the DNA base pairs, causing disruptions like bending and unwinding of the helix. wikipedia.org
The precise nature of the structural perturbation is dependent on the stereochemistry of the PAH metabolite. For instance, different diastereomers of BPDE form adducts that orient differently within the DNA helix, leading to distinct structural consequences. nih.gov These distortions are critical as they create a physical blockade that can stall the progression of DNA and RNA polymerases, thereby inhibiting the essential cellular processes of replication and transcription. d-nb.inforesearchgate.net Furthermore, the local DNA sequence and higher-order chromatin structure can influence both the frequency of adduct formation at specific sites and the accessibility of these adducts to DNA repair enzymes. researchgate.net This sequence selectivity is highlighted by the observation that BPDE adducts form preferentially at certain guanine positions within the human p53 tumor suppressor gene, corresponding to mutational hotspots found in lung cancers. washington.edu
DNA Repair Mechanisms in Response to Adduction by Polycyclic Aromatic Hydrocarbons
To counteract the genotoxic threat posed by DNA adducts, cells employ a range of sophisticated DNA repair systems. The formation of both bulky adducts and oxidative lesions by PAH metabolites triggers several distinct repair pathways. The most common and critical mechanisms activated in response to PAH-induced damage are Nucleotide Excision Repair (NER), Base Excision Repair (BER), and Transcription-Coupled Repair (TCR). d-nb.info
Nucleotide Excision Repair is the primary and most versatile mechanism for removing bulky, helix-distorting DNA lesions, such as the covalent adducts formed by BPDE. d-nb.info This complex pathway recognizes the structural distortion in the DNA rather than the specific chemical adduct. The process involves several key steps:
Damage Recognition: A complex of proteins, including XPC-RAD23B (in global repair) and the stalled RNA polymerase (in transcription-coupled repair), recognizes the helical distortion. The XPA protein then verifies the damage. aacrjournals.orgaacrjournals.org
DNA Unwinding: The DNA around the lesion is unwound by the helicase activity of the TFIIH complex, which includes the XPB and XPD proteins, creating a bubble of approximately 30 nucleotides. aacrjournals.org
Dual Incision: The damaged strand is cleaved on both sides of the lesion by two endonucleases: the XPF-ERCC1 complex cuts on the 5' side, and the XPG endonuclease cuts on the 3' side. aacrjournals.orgaacrjournals.org
Excision and Synthesis: The short, single-stranded DNA fragment containing the adduct is removed. The resulting gap is then filled in by DNA polymerases δ/ε, using the undamaged strand as a template, and the final nick is sealed by DNA ligase.
NER operates through two major sub-pathways: Global Genomic NER (GG-NER), which surveys and repairs damage throughout the entire genome, and Transcription-Coupled NER (TC-NER), which specifically targets lesions on the transcribed strand of active genes.
Base Excision Repair is responsible for correcting small, non-helix-distorting base lesions, such as those caused by oxidation, deamination, or alkylation. d-nb.info In the context of PAH metabolism, BER is crucial for removing the oxidative DNA damage, like 8-oxo-dGuo and abasic sites, generated by PAH-quinones. oup.complos.org The BER pathway is initiated by a DNA glycosylase that is specific to a particular type of damage. For example, 8-oxoguanine glycosylase (OGG1) recognizes and cleaves the N-glycosidic bond of the 8-oxo-dGuo lesion, removing the damaged base and creating an abasic (AP) site. acs.org Subsequently, an AP endonuclease cleaves the phosphodiester backbone at the AP site, and DNA polymerase and DNA ligase work to fill the gap and seal the strand, restoring the DNA's integrity. oup.com While NER handles the bulky adducts, BER is essential for managing the significant oxidative component of PAH-induced genotoxicity. d-nb.infooup.com
Transcription-Coupled Repair is a specialized sub-pathway of NER that provides a rapid response to DNA damage that blocks transcription. worldscientific.com When an elongating RNA polymerase complex encounters a lesion, such as a bulky PAH adduct, it stalls. tandfonline.com This stalled complex acts as a powerful signal to recruit the core NER proteins, including CSA, CSB, and TFIIH, directly to the site of damage. This process ensures the preferential and accelerated repair of lesions on the transcribed strand of active genes, allowing for the swift resumption of transcription. researchgate.nettandfonline.com Studies using BPDE have demonstrated that adducts located on the transcribed strand are repaired significantly faster than those on the non-transcribed strand, highlighting the importance of TCR in maintaining the integrity of actively expressed genetic information. researchgate.nettandfonline.com
Genotoxic Potential and Mutagenesis Studies of 4,5 Difluorobenzo a Pyrene
In Vitro Genotoxicity Assessments
In vitro assays are crucial for evaluating the potential of chemical compounds to cause genetic damage. For 4,5-Difluorobenzo[a]pyrene, a fluorinated polycyclic aromatic hydrocarbon (PAH), various tests are employed to assess its genotoxicity.
Micronucleus Assay for Chromosomal Damage
The micronucleus (MN) assay is a well-established method for detecting chromosomal damage. vliz.be Micronuclei are small, extranuclear bodies that form when chromosome fragments or whole chromosomes fail to be incorporated into the daughter nuclei during cell division. vliz.be The formation of micronuclei is an indicator of clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) events.
In the context of PAHs like benzo[a]pyrene (B130552) (B[a]P), the parent compound of this compound, the micronucleus assay has demonstrated its utility in identifying genotoxic potential. For instance, B[a]P has been shown to induce a significant increase in micronucleus frequency in various cell lines, including metabolically competent human liver-derived HepaRG cells. researchgate.net This effect is often dose-dependent. researchgate.net The assay can be performed using different cell types, and the results can indicate the need for metabolic activation for a compound to exert its genotoxic effects. nih.gov For example, after a 4-hour exposure to B[a]P, only metabolically competent cell lines showed micronucleus induction. nih.gov
While specific data for this compound in the micronucleus assay is not detailed in the provided results, the established use of this assay for related PAHs underscores its importance in assessing the chromosomal damage potential of this fluorinated derivative. The principles of the assay involve treating cell cultures with the test substance, followed by a period of cell division and subsequent analysis of cells for the presence of micronuclei. mdpi.com
Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) Assay for Gene Mutations
The Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) assay is a widely used in vitro test to detect gene mutations in mammalian cells. eurofins.de The HPRT gene is located on the X-chromosome and encodes an enzyme involved in the purine (B94841) salvage pathway. researchgate.net Mutations that inactivate the HPRT enzyme render cells resistant to the toxic effects of purine analogs like 6-thioguanine (B1684491) (TG). eurofins.deresearchgate.net Therefore, by exposing cells to a test chemical and then selecting for TG-resistant colonies, the mutagenic potential of the chemical can be quantified. eurofins.de
This assay is capable of detecting a wide range of mutational events, including base pair substitutions, frameshift mutations, and small deletions. eurofins.de Studies with the parent compound, benzo[a]pyrene (B[a]P), have shown that it induces mutations at the HPRT locus, particularly after metabolic activation. nih.govnih.gov For example, treatment of human T-lymphocytes with benzo[a]pyrene diolepoxide (BPDE), a reactive metabolite of B[a]P, resulted in a significant increase in mutant frequencies at the hprt gene. nih.gov Furthermore, the HPRT assay has been instrumental in demonstrating the link between metabolic capacity, exposure duration, and the genotoxicity of B[a]P. nih.gov
Although direct results for this compound in the HPRT assay are not available in the provided search results, the assay's proven effectiveness with the parent compound suggests it is a critical tool for evaluating the potential of this compound to induce gene-level mutations.
In Vivo Studies on Genotoxic Effects in Model Organisms
In vivo studies are essential for understanding the genotoxic effects of chemicals in a whole organism, considering metabolic activation, distribution, and excretion. For polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (B[a]P), the parent compound of this compound, various model organisms have been used to assess genotoxicity.
In mice, B[a]P has been shown to induce chromosomal damage in bone marrow cells, as detected by both the micronucleus test and chromosomal aberration analysis. nih.gov Studies have also demonstrated that in vivo exposure to B[a]P can lead to significant DNA damage, including DNA strand breaks and adducts, in the oocytes and cumulus cells of female mice. nih.gov Furthermore, B[a]P exposure has been found to increase DNA double-strand break repair in the lung and thymus of mice, indicating an induction of DNA damage in these tissues. nih.gov The genotoxicity of B[a]P in vivo is linked to its metabolism into reactive intermediates that can bind to DNA. cam.ac.uk
While specific in vivo genotoxicity data for this compound is not available in the provided search results, the findings for B[a]P in model organisms provide a strong rationale for conducting similar studies on its fluorinated derivative. Such studies would be crucial for determining its potential to cause genetic damage in a complex biological system.
Mutational Spectra Analysis and Specific Mutation Types (e.g., G to T Transversions)
Analysis of the types and locations of mutations induced by a chemical, known as mutational spectra analysis, can provide insights into its mutagenic mechanisms. For benzo[a]pyrene (B[a]P), the parent compound of this compound, a characteristic mutational signature is the induction of G to T transversions. nih.govresearchgate.net
Studies have shown that benzo[a]pyrene-diol epoxide (BPDE), a major reactive metabolite of B[a]P, predominantly induces G to T transversions in the hprt gene of cultured human cells. nih.gov This type of mutation is also frequently observed in the p53 tumor suppressor gene in lung cancers associated with smoking, where B[a]P is a known carcinogen. researchgate.netwashington.edu The formation of BPDE-DNA adducts, primarily at guanine (B1146940) residues, is believed to be the initial event leading to these transversions. nih.govwashington.edu The mutational spectrum of B[a]P has been found to be similar to that of other mutagenic PAHs. biorxiv.org
Although direct mutational spectra analysis for this compound is not present in the search results, the well-defined mutational signature of its parent compound provides a strong hypothesis for the types of mutations that might be induced by this fluorinated analog. Investigating the mutational spectrum of this compound would be a key step in understanding its mutagenic mechanism.
Computational Investigations and Structure Activity Relationships of 4,5 Difluorobenzo a Pyrene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules like 4,5-Difluorobenzo[a]pyrene. northwestern.edu These computational methods solve the Schrödinger equation for a molecule to provide insights into its structure, energy, and electronic distribution. northwestern.edu
Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons. numberanalytics.com Conversely, the LUMO is the lowest energy orbital without electrons and relates to the molecule's capacity to accept electrons. numberanalytics.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's reactivity. numberanalytics.comwuxibiology.com A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity. numberanalytics.comresearchgate.net Conversely, a larger gap implies greater stability and lower reactivity. numberanalytics.comresearchgate.net For polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (B130552), substitutions on the aromatic rings can influence the HOMO-LUMO gap. researchgate.net For instance, the introduction of fluorine atoms, as in this compound, can lower both the HOMO and LUMO energy levels, with a more significant effect on the HOMO energy. researchgate.net This alteration in the electronic structure can impact the molecule's reactivity and subsequent biological interactions.
| Compound | Functional Group | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| Pyrene | None | -5.89 | -2.11 | 3.78 |
| Pyrene | -C2H5 | -5.71 | -2.02 | 3.69 |
| Pyrene | -C6H5 | -5.65 | -2.18 | 3.47 |
| Pyrene | -OH | -5.54 | -1.99 | 3.55 |
| Pyrene | -C2H3 | -5.71 | -2.29 | 3.42 |
| Pyrene | -COOH | -6.23 | -2.87 | 3.36 |
| Pyrene | -CHO | -6.26 | -2.98 | 3.28 |
| Coronene | None | -5.79 | -1.82 | 3.97 |
Electrostatic Potential Surface Analysis for Nucleophilic/Electrophilic Sites
The molecular electrostatic potential (MESP) surface is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). ias.ac.inmdpi.com It is calculated from the molecule's electron density and provides a visual representation of the charge distribution. ias.ac.in Regions with negative electrostatic potential (often colored red) indicate an excess of electron density and are prone to electrophilic attack, while areas with positive potential (often colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.netresearchgate.net
For substituted aromatic compounds, the nature and position of the substituent significantly alter the MESP. ias.ac.in In the case of this compound, the highly electronegative fluorine atoms withdraw electron density from the aromatic system. This generally leads to a more positive electrostatic potential around the fluorine-substituted rings, influencing how the molecule interacts with other molecules, including biological macromolecules. researchgate.netias.ac.in The MESP can reveal specific sites on the molecule that are more likely to engage in noncovalent interactions, which are crucial for the initial binding to enzymes and DNA. ias.ac.in
Molecular Modeling of Metabolic Transformations
The carcinogenicity of many PAHs, including benzo[a]pyrene, is dependent on their metabolic activation by enzymes into reactive intermediates. nih.govmdpi.com Molecular modeling techniques are instrumental in simulating and understanding these complex metabolic processes at an atomic level.
Enzyme-Substrate Docking Studies for Cytochrome P450 Interactions
Cytochrome P450 (CYP) enzymes, particularly those in the CYP1 family (CYP1A1, CYP1A2, and CYP1B1), are primarily responsible for the initial oxidation of PAHs. mdpi.comnih.gov Molecular docking is a computational method used to predict the preferred orientation of a substrate, such as this compound, when it binds to the active site of a CYP enzyme. nih.govnih.gov
These docking studies provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex. nih.govbiointerfaceresearch.com The binding energy, calculated during docking, can indicate the affinity of the substrate for the enzyme. nih.gov For fluorinated PAHs, the position of the fluorine atoms can influence the binding orientation within the enzyme's active site, potentially altering the regioselectivity of the subsequent oxidation reaction. mdpi.com Understanding these interactions is crucial for predicting which part of the molecule is most likely to be metabolized. nih.gov
| Compound | CYP1A1 (kcal/mol) | CYP1A2 (kcal/mol) | CYP1B1 (kcal/mol) |
|---|---|---|---|
| CHEMBL224064 (CHEMBL1) | -10.52 | -9.87 | -9.99 |
| CHEMBL2420083 (CHEMBL2) | -10.21 | -10.82 | -10.43 |
| CHEMBL61745 (CHEMBL3) | -9.89 | -10.12 | -10.78 |
| alpha-naphthoflavone (ANF) | -9.13 | -9.66 | -9.67 |
Simulation of Epoxide Opening and Dihydrodiol Formation
Following the initial oxidation by CYP enzymes, which forms an epoxide, the enzyme epoxide hydrolase catalyzes the hydration of this epoxide to a dihydrodiol. nih.gov This is a critical step in the metabolic activation pathway of benzo[a]pyrene. nih.gov Computational simulations can model the mechanism of this epoxide ring-opening reaction.
These simulations can elucidate the stereochemistry of the reaction, determining whether the epoxide is opened in a cis or trans manner, which has significant implications for the ultimate shape and reactivity of the resulting dihydrodiol epoxide. acs.org For fluorinated PAHs, the electronic effects of the fluorine atoms can influence the stability of the carbocation intermediates formed during epoxide opening, thereby affecting the reaction pathway and the final products.
Computational Analysis of DNA Adduct Structures and Conformations
The ultimate carcinogenic metabolites of benzo[a]pyrene are diol epoxides, which can covalently bind to DNA to form DNA adducts. mdpi.comwikipedia.org These adducts can disrupt the normal structure and function of DNA, leading to mutations. wikipedia.orgfrontiersin.org Computational analysis is a powerful tool for studying the structure and conformational preferences of these DNA adducts. researchgate.net140.122.64
Molecular dynamics simulations can be used to explore the conformational landscape of a DNA duplex containing a this compound adduct. 140.122.64 These simulations can reveal how the adduct perturbs the local DNA structure, for instance, by causing bending or unwinding of the helix. nih.gov The calculations can also identify the preferred conformations of the adduct within the DNA, such as whether it resides in the major or minor groove and its orientation relative to the DNA base pairs. 140.122.64nih.gov This information is vital for understanding how these adducts are recognized and processed by DNA repair enzymes. researchgate.net
Molecular Dynamics Simulations of Adduct-DNA Complexes
Molecular dynamics (MD) simulations are a powerful computational tool used to study the behavior of molecules and their complexes over time. In the context of this compound, MD simulations have been instrumental in understanding the structural and dynamic properties of its adducts when bound to DNA. These simulations provide insights into how the fluorinated polycyclic aromatic hydrocarbon (PAH) interacts with the DNA double helix, which is crucial for understanding its genotoxic potential.
When the diol epoxide metabolite of a PAH, such as benzo[a]pyrene (B[a]P), reacts with DNA, it forms a covalent bond, creating a DNA adduct. nih.govnih.gov These adducts can disrupt the normal structure and function of DNA. MD studies on the non-fluorinated B[a]P-N2-dG adduct have shown that the bulky pyrene moiety typically resides in the minor groove of the DNA. nih.gov Depending on the surrounding DNA sequence, the pyrene ring can adopt different orientations, either pointing towards the 5'- or 3'-end of the modified strand. nih.gov
Simulations of these adduct-DNA complexes reveal significant local distortions in the DNA structure. These distortions include changes in base pairing, helical twist, and groove dimensions. The stability of these complexes and the nature of the distortions are influenced by interactions such as van der Waals forces between the PAH and the DNA bases. nih.gov The presence of fluorine atoms in this compound is expected to alter these interactions due to fluorine's high electronegativity and size, potentially leading to different conformational preferences and dynamics of the adduct-DNA complex compared to its non-fluorinated counterpart. Research on other fluorinated PAHs, like 1,4-Difluorobenzo[c]phenanthrene, has highlighted that fluorine substitution can lead to notable differences in the conformation of metabolites, which in turn affects their interaction with DNA. researchgate.netacs.org
Prediction of DNA Distortion and Intercalation
Computational methods are employed to predict the extent of DNA distortion and the potential for intercalation of PAH adducts. The formation of a covalent adduct between a PAH metabolite and DNA inherently causes a distortion in the DNA's regular B-form structure. nih.gov The magnitude and nature of this distortion are critical factors in determining whether the lesion will be recognized and repaired by cellular machinery. nih.gov
For benzo[a]pyrene-derived adducts, computational studies, including molecular dynamics simulations, have shown that the bulky aromatic ring system can cause significant local unwinding of the DNA helix and bending of the helical axis. nih.gov The adduct can either be positioned in the minor groove, as is common for the N2-dG adduct, or it can intercalate between the DNA base pairs. The specific conformation is highly dependent on the stereochemistry of the diol epoxide and the local DNA sequence. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Polycyclic Aromatic Hydrocarbons
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity or toxicity of chemicals based on their molecular structure. conicet.gov.ar This approach establishes a mathematical relationship between the chemical's properties (described by molecular descriptors) and its observed biological effect. semanticscholar.org QSAR models are valuable tools for screening large numbers of compounds, prioritizing them for further testing, and gaining insights into the mechanisms of toxicity. nih.govconicet.gov.ar
For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, QSAR models have been developed to predict a range of biological endpoints, including carcinogenicity, mutagenicity, and receptor binding affinity. conicet.gov.arrsc.org These models typically use descriptors that quantify various aspects of the molecular structure, such as size, shape, electronic properties (like electronegativity and polarizability), and hydrophobicity. nih.govmdpi.com
The development of robust QSAR models requires rigorous validation to ensure their predictive power for new, untested chemicals. conicet.gov.arsemanticscholar.org This involves internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. conicet.gov.ar For fluorinated PAHs, QSAR modeling can help elucidate how the number and position of fluorine substituents influence their biological activity.
Table 1: Common Types of Molecular Descriptors in QSAR for PAHs
| Descriptor Type | Description | Examples |
| Topological | Based on the 2D representation of the molecule, describing connectivity and branching. | Molecular Connectivity Indices, Wiener Index |
| Geometric | Describes the 3D structure of the molecule. | Molecular Surface Area, Molecular Volume |
| Electronic | Relates to the electron distribution in the molecule. | HOMO/LUMO Energies, Dipole Moment, Polarizability |
| Physicochemical | Represents physical properties of the compound. | LogP (Octanol-Water Partition Coefficient) |
This table provides a generalized overview of descriptor types commonly used in QSAR studies for polycyclic aromatic hydrocarbons.
Predictive Models for Biological Activity based on Fluorine Substitution
Predictive QSAR models have been specifically developed to understand the impact of halogen substitution on the biological activity of PAHs. nih.gov Fluorine substitution can significantly alter a molecule's metabolic pathway and its interaction with biological targets like the aryl hydrocarbon receptor (AhR), which mediates some of the toxic effects of PAHs. nih.govmdpi.com
QSAR studies have shown that descriptors related to molecular polarizability, electronegativity, and size are important factors in predicting the AhR activity of halogenated PAHs. nih.govmdpi.com For instance, a model developed for halogenated PACs identified molecular polarizability as a key factor, suggesting that it enhances the partitioning of the chemical within the cell membrane to bind with the AhR. mdpi.com
The position of the fluorine atom is also critical. Fluorine substitution in the bay region of a PAH, as in this compound, can influence the formation and reactivity of the diol epoxide metabolites, which are the ultimate carcinogenic forms of many PAHs. researchgate.net QSAR models can quantify these effects by incorporating descriptors that capture the electronic environment of specific regions of the molecule. By correlating these descriptors with experimental data on biological activity (e.g., tumorigenicity or mutagenicity), predictive models can be built to estimate the potential hazard of untested fluorinated PAHs. researchgate.net These models serve as valuable tools in environmental risk assessment and in the rational design of less toxic chemicals.
Correlation of Molecular Features with Genotoxic Potential
The genotoxic potential of PAHs, including their fluorinated derivatives, is intrinsically linked to their molecular features. nih.govacs.org Genotoxicity often arises from the covalent binding of reactive metabolites to DNA, forming adducts that can lead to mutations if not properly repaired. researchgate.neteuropa.eu QSAR and other computational approaches aim to identify and correlate specific molecular characteristics with this genotoxic outcome.
Key molecular features that influence genotoxicity include:
Electronic Properties: The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often used as descriptors. acs.org These relate to the ease with which a molecule can be oxidized to form reactive intermediates and its ability to accept electrons, respectively.
Metabolic Activation: The stability of carbocations formed during the metabolic activation process is a critical factor. Fluorine substitution can either stabilize or destabilize these intermediates depending on its position, thereby modulating the genotoxic potential.
Steric Factors: The size and shape of the molecule and its metabolites influence how they fit into the active sites of metabolic enzymes and how the resulting adducts interact with the DNA helix. nih.gov
Hydrophobicity: The octanol-water partition coefficient (logP) is often correlated with bioavailability and the ability of a compound to enter cells and reach its target. acs.org
Studies have shown that for complex mixtures like engine exhausts, which contain PAHs, both chemical features (e.g., concentrations of specific PAHs) and biological features (e.g., results from mutagenicity assays like the Ames test) are needed to build effective models for predicting toxic potentials. nih.gov The correlation of these molecular and biological features allows for a preliminary assessment of human health risk and helps in prioritizing compounds for more detailed toxicological evaluation. conicet.gov.ar
Analytical Methodologies for 4,5 Difluorobenzo a Pyrene and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for isolating 4,5-Difluorobenzo[a]pyrene and its metabolites from complex biological matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a powerful and sensitive method for the determination of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (B130552) and its derivatives. nih.govrsc.org This technique is particularly well-suited for analyzing complex samples due to its high resolving power and the inherent fluorescence of many PAHs. mdpi.commdpi.com
The separation is typically achieved on a reverse-phase column, such as a C18 column. nih.govnih.gov The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and water. nih.govnih.gov This gradient elution allows for the effective separation of the parent compound from its various metabolites, which may include dihydrodiols and phenols. nih.gov For instance, a study on benzo[a]pyrene metabolites utilized a linear gradient from 50% to 85% methanol over 50 minutes to separate compounds such as BaP-9,10-dihydrodiol, BaP-4,5-dihydrodiol, and BaP-7,8-dihydrodiol. nih.gov
Fluorescence detection offers excellent sensitivity and selectivity. nih.gov The excitation and emission wavelengths are chosen to maximize the signal for the specific compound of interest. For pyrene (B120774), excitation at 265 nm and emission at 394 nm have been used. nih.gov The method can achieve low limits of quantitation (LLOQ), for example, down to 2 ng/ml for pyrene in plasma. nih.gov The high sensitivity of HPLC-FLD makes it suitable for measuring low levels of PAHs and their adducts in biological and environmental samples. nih.gov
Key Parameters for HPLC-FLD Analysis of Pyrene Derivatives:
| Parameter | Value/Description | Reference |
| Column | C18 reverse-phase | nih.govnih.gov |
| Mobile Phase | Methanol-water or Acetonitrile-water gradient | nih.govnih.gov |
| Flow Rate | Typically around 1 ml/min | nih.gov |
| Detection | Fluorescence | nih.govrsc.org |
| Excitation λ | ~265 nm (for pyrene) | nih.gov |
| Emission λ | ~394 nm (for pyrene) | nih.gov |
| LLOQ | As low as 2 ng/ml (for pyrene) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of polycyclic aromatic hydrocarbons (PAHs), including benzo[a]pyrene and its derivatives. shimadzu.comperkinelmer.comepa.gov It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.gov This method is widely used for the determination of PAHs in various matrices, including environmental and biological samples. researchgate.netnih.gov
For GC-MS analysis, samples are typically injected in splitless mode into a capillary column, such as an Rtx-35 or a 5% phenyl-methyl siloxane (HB-5MS) column. shimadzu.comnih.gov The oven temperature is programmed to ramp up, allowing for the separation of PAHs with a wide range of boiling points. shimadzu.com Helium is commonly used as the carrier gas. cedre.fr
The mass spectrometer is usually operated in electron ionization (EI) mode. nih.gov For enhanced selectivity and sensitivity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be employed. nih.govgcms.cz In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which significantly improves the signal-to-noise ratio. nih.gov For example, for benzo[a]pyrene, the ion at m/z 252 is often monitored. nih.gov
The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification and quantification of the target compounds. shimadzu.comnih.gov GC-MS methods can achieve very low detection limits, often in the picogram to nanogram range. epa.gov
Typical GC-MS Parameters for PAH Analysis:
| Parameter | Value/Description | Reference |
| GC Column | Rtx-35 or similar (e.g., HB-5MS) | shimadzu.comnih.gov |
| Injection Mode | Splitless | shimadzu.comnih.gov |
| Carrier Gas | Helium | cedre.fr |
| Oven Program | Temperature ramp (e.g., 90°C to 320°C) | shimadzu.com |
| MS Ionization | Electron Ionization (EI) | nih.gov |
| MS Detection Mode | Scan, SIM, or MS/MS (MRM) | shimadzu.comnih.govgcms.cz |
| Monitored Ion (BaP) | m/z 252 | nih.gov |
Thin-Layer Chromatography (TLC) with Fluorimetric Detection
Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique used for the separation and qualitative analysis of compounds. umich.eduscribd.com For fluorescent compounds like this compound, TLC coupled with fluorimetric detection provides a sensitive method for visualization. mdpi.com
In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a plate. umich.edu The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable solvent system. umich.edu The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary phase (the adsorbent) and the mobile phase (the solvent). umich.edu
After development, the separated spots can be visualized under a UV lamp, where fluorescent compounds will appear as bright spots. mdpi.com The position of a spot is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. scribd.com This value can be used for preliminary identification by comparing it to the Rf of a known standard run under the same conditions. scribd.com
While primarily a qualitative technique, TLC can be used for monitoring reaction progress or for preliminary screening before more quantitative methods like HPLC or GC-MS are employed. umich.edu For instance, the progress of the oxidation of pyrene to pyrene-4,5-dione (B1221838) can be monitored by TLC.
Key Aspects of TLC Analysis:
| Aspect | Description | Reference |
| Stationary Phase | Typically silica gel or alumina | umich.edu |
| Application | Spotting the sample solution onto the plate | umich.edu |
| Development | Separation using a suitable solvent system | umich.edu |
| Visualization | UV lamp for fluorescent compounds | mdpi.com |
| Identification | Comparison of Rf values with standards | scribd.com |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation of this compound and its metabolites. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecular structure and electronic properties of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of fluorinated compounds like this compound. Both ¹⁹F and ¹H NMR provide valuable information about the molecular structure.
¹⁹F NMR Spectroscopy: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR studies. wikipedia.org The chemical shift range for ¹⁹F is very large, which minimizes the chances of peak overlap. wikipedia.org In the case of this compound, the ¹⁹F NMR spectrum would be expected to show resonances for the two fluorine atoms. A study on a similar compound, this compound, reported two fluorine resonances at -117.8 and -118.0 ppm. researchgate.net The presence and pattern of these signals confirm the introduction of fluorine into the benzo[a]pyrene skeleton.
¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. chemicalbook.com For this compound, the ¹H NMR spectrum would show the absence of signals corresponding to protons at the C-4 and C-5 positions, which is a key indicator of fluorine substitution at these sites. researchgate.net The chemical shifts and coupling patterns of the remaining aromatic protons would provide further confirmation of the structure. chemicalbook.com The interaction of benzo[a]pyrene with other molecules, such as cytochrome P-450, can be studied by measuring changes in the longitudinal relaxation times (T1) of the BaP protons. nih.gov
Illustrative NMR Data for Fluorinated Benzo[a]pyrene Derivatives:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |
| ¹⁹F | -117.8 | multiplet | researchgate.net |
| ¹⁹F | -118.0 | multiplet | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems like polycyclic aromatic hydrocarbons. blackmeditjournal.orgresearchgate.net The UV-Vis spectrum of benzo[a]pyrene and its derivatives exhibits characteristic absorption bands corresponding to π-π* transitions.
The absorption spectrum of benzo[a]pyrene in ethanol (B145695) shows maxima at 222, 242, and 272 nm. nih.gov In benzene, the maxima are observed at 285, 297, 317, 332, 356, 375, 397, 419, and 433 nm. nih.gov The specific positions and intensities of these bands are sensitive to the substitution pattern on the aromatic ring system. Therefore, the UV-Vis spectrum of this compound would be expected to be similar to that of the parent benzo[a]pyrene, but with potential shifts in the absorption maxima due to the electronic effects of the fluorine substituents.
UV-Vis spectroscopy is often used in conjunction with other techniques, such as HPLC, where a UV detector can be used for quantification. nih.govblackmeditjournal.org
Characteristic UV Absorption Maxima for Benzo[a]pyrene:
| Solvent | Absorption Maxima (nm) | Reference |
| Ethanol | 222, 242, 272 | nih.gov |
| Benzene | 285, 297, 317, 332, 356, 375, 397, 419, 433 | nih.gov |
Fluorescence Excitation-Emission Matrix (EEM) Spectroscopy
Fluorescence Excitation-Emission Matrix (EEM) spectroscopy is a powerful analytical tool for identifying and quantifying fluorescent compounds in complex mixtures. horiba.comleidenuniv.nl This technique generates a three-dimensional plot of excitation wavelength versus emission wavelength versus fluorescence intensity, creating a unique "fingerprint" for each molecule. horiba.com EEM spectroscopy has been successfully applied to the analysis of polycyclic aromatic hydrocarbons (PAHs), a class of compounds to which this compound belongs. leidenuniv.nlmdpi.comnih.gov
The methodology involves recording fluorescence spectra at a series of excitation wavelengths to construct the EEM. mdpi.com For complex samples, where the spectra of different compounds may overlap, advanced mathematical techniques like Parallel Factor Analysis (PARAFAC) are employed to deconvolve the individual spectral components. leidenuniv.nlmdpi.com This approach allows for the unambiguous determination of specific PAHs, such as benzo[a]pyrene, even when they co-elute in chromatographic separations. mdpi.comnih.gov The sensitivity of EEM allows for the detection of PAHs at trace levels, often in the parts-per-billion (ppb) range. leidenuniv.nl
Table 1: Key Aspects of EEM Spectroscopy for PAH Analysis
| Feature | Description | Reference |
|---|---|---|
| Principle | Generates a 3D plot of excitation/emission wavelengths vs. intensity, creating a molecular fingerprint. | horiba.com |
| Application | Identification and quantification of PAHs in complex mixtures. | mdpi.comnih.gov |
| Data Analysis | PARAFAC is used to resolve overlapping spectra. | leidenuniv.nlmdpi.com |
| Sensitivity | Capable of detecting PAHs at ppb levels. | leidenuniv.nl |
Low Temperature-Molecular Luminescence Spectrometry (LT-MLS) and Synchronous Luminescence Spectrometry (SLS)
Low Temperature-Molecular Luminescence Spectrometry (LT-MLS) and Synchronous Luminescence Spectrometry (SLS) are two other valuable techniques for the analysis of PAHs.
Low Temperature-Molecular Luminescence Spectrometry (LT-MLS) enhances the sensitivity and selectivity of fluorescence and phosphorescence measurements by reducing molecular motion and collisional quenching at low temperatures. nanoqam.ca This is particularly useful for observing phosphorescence, which is often not detectable at room temperature. nanoqam.ca Samples are typically dissolved in a viscous medium that forms a clear glass at low temperatures. iyte.edu.tr
Synchronous Luminescence Spectrometry (SLS) simplifies complex fluorescence spectra by simultaneously scanning both the excitation and emission monochromators at a constant wavelength difference (Δλ). conicet.gov.armdpi.com This results in narrower and less complex spectra compared to conventional methods, improving the resolution of individual components in a mixture. mdpi.com The choice of Δλ is crucial for maximizing the peak intensity of the target analyte. shimadzu.com SLS has been effectively used for the identification and quantification of PAHs in various environmental samples. mdpi.comut.ac.ir
Table 2: Comparison of LT-MLS and SLS for PAH Analysis
| Technique | Principle | Advantages |
|---|---|---|
| LT-MLS | Measurement of fluorescence and phosphorescence at low temperatures. | Enhanced sensitivity and selectivity, allows for phosphorescence detection. nanoqam.ca |
| SLS | Simultaneous scanning of excitation and emission monochromators at a constant Δλ. | Spectral simplification, improved resolution of mixture components. conicet.gov.armdpi.com |
Immunoanalytical Approaches for DNA Adduct Detection
The formation of DNA adducts is a critical step in the chemical carcinogenesis of compounds like benzo[a]pyrene. Immunoanalytical methods offer highly sensitive and specific means to detect these adducts.
Enzyme-Linked Immunosorbent Assay (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoanalytical technique for detecting and quantifying DNA adducts. nih.govcellbiolabs.com For benzo[a]pyrene diol epoxide (BPDE), the ultimate carcinogenic metabolite of benzo[a]pyrene, specific antibodies have been developed that can recognize and bind to BPDE-DNA adducts. cellbiolabs.comcellbiolabs.com
In a typical sandwich ELISA for BPDE-DNA adducts, a 96-well plate is coated with the DNA sample. cellbiolabs.com An anti-BPDE antibody is then added, which binds to the adducts present in the sample. cellbiolabs.com A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is subsequently added, which binds to the primary antibody. cellbiolabs.com The addition of a substrate for the enzyme results in a colorimetric reaction, the intensity of which is proportional to the amount of BPDE-DNA adducts in the sample. mybiosource.com This method allows for the rapid detection of BPDE-DNA adducts in various biological samples. cellbiolabs.comcellbiolabs.com
32P-Postlabelling and 35S-Postlabelling
32P-Postlabelling is an exceptionally sensitive method for detecting DNA adducts, capable of identifying as few as one adduct per 10^10 nucleotides. nih.gov The procedure involves several steps:
Digestion of the DNA sample to individual deoxynucleoside 3'-monophosphates. nih.gov
Enrichment of the adducted nucleotides. d-nb.info
Labeling of the adducted nucleotides with [γ-32P]ATP using T4 polynucleotide kinase. nih.gov
Separation of the 32P-labeled adducts by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govnih.gov
This technique has been extensively used to analyze DNA adducts formed from benzo[a]pyrene in both in vitro and in vivo systems. nih.govnih.gov The pattern of adducts observed can provide insights into the metabolic activation pathways of the parent compound. d-nb.infonih.gov
35S-Postlabelling is an alternative to the 32P-postlabelling assay that offers certain advantages, including the use of an isotope with a longer half-life and lower radioactive decay energy. nih.gov In this method, adducted nucleoside 3'-phosphates are thiophosphorylated using T4 polynucleotide kinase and adenosine (B11128) 5'-O-(3-[35S]thiotriphosphate). nih.gov A key advantage is the resistance of the resulting phosphorothioate (B77711) adducts to degradation by phosphatases, which simplifies the procedure. nih.gov This method, coupled with HPLC analysis, allows for the separation and quantification of individual PAH-DNA adducts. nih.gov
Sample Preparation and Extraction Techniques for Biological Matrices
Effective sample preparation is crucial for the accurate analysis of this compound and its metabolites from complex biological matrices. Liquid-liquid extraction (LLE) is a commonly employed technique for this purpose.
Optimization of Liquid-Liquid Extraction Protocols
The efficiency of liquid-liquid extraction depends on several factors that need to be optimized to ensure high recovery of the target analytes. elementlabsolutions.com Key parameters include the choice of extraction solvent, the solvent-to-sample ratio, pH of the aqueous phase, and the addition of salts. elementlabsolutions.comchromatographyonline.com
Solvent Selection: The polarity of the extraction solvent should match that of the analyte to maximize partitioning into the organic phase. chromatographyonline.com
Solvent-to-Sample Ratio: A high ratio of organic solvent to aqueous sample, often around 7:1, is generally considered optimal for high recovery. elementlabsolutions.comchromatographyonline.com
pH Adjustment: The pH of the aqueous sample can be adjusted to ensure that the analytes are in a neutral, more hydrophobic form, which enhances their extraction into the organic solvent. elementlabsolutions.com Conversely, back-extraction into a fresh aqueous phase with an adjusted pH can be used to improve specificity by leaving neutral impurities behind. elementlabsolutions.comchromatographyonline.com
Salting-Out Effect: Adding salts, such as sodium sulphate, to the aqueous sample can increase the partitioning of hydrophilic analytes into the organic phase by reducing their solubility in the aqueous layer. elementlabsolutions.comchromatographyonline.com
Extraction Time and Mixing: The duration of shaking or mixing needs to be optimized to allow for efficient mass transfer of the analyte between the two phases. elementlabsolutions.comnih.gov
Experimental design methodologies, such as factorial designs, can be employed to systematically optimize these parameters and achieve the best possible extraction efficiency. nih.gov
Table 3: Factors Influencing Liquid-Liquid Extraction Optimization
| Parameter | Influence on Extraction | Reference |
|---|---|---|
| Extraction Solvent | Polarity should match the analyte for maximum recovery. | chromatographyonline.com |
| Solvent/Sample Ratio | Higher ratios (e.g., 7:1) generally improve recovery. | elementlabsolutions.comchromatographyonline.com |
| pH of Aqueous Phase | Can be adjusted to control the charge state and hydrophobicity of the analyte. | elementlabsolutions.com |
| Addition of Salt | Increases partitioning of hydrophilic analytes into the organic phase. | elementlabsolutions.comchromatographyonline.com |
| Extraction Time | Needs to be sufficient for analyte transfer between phases. | elementlabsolutions.comnih.gov |
Solid Phase Extraction (SPE) Methods
Solid Phase Extraction (SPE) is a critical and widely adopted sample preparation technique for the cleanup and concentration of polycyclic aromatic hydrocarbons (PAHs) and their derivatives from various environmental and biological matrices. mdpi.compjoes.com The application of SPE is essential for isolating analytes of interest from complex sample matrix interferences prior to chromatographic analysis. lcms.cz For fluorinated PAHs, such as this compound, studies have shown that their elution profiles are exceptionally similar to their non-fluorinated parent compounds, allowing for the adaptation of established PAH extraction protocols. nih.gov
The most common SPE procedures for PAHs involve reversed-phase sorbents, where the nonpolar analytes are retained from a polar aqueous phase. pjoes.com Sorbents such as octadecyl (C18) bonded silica are frequently used due to their strong hydrophobic interactions with PAH molecules. idosi.orgnorlab.comfishersci.com Other effective sorbents include styrene-divinylbenzene copolymers. nih.gov The choice of sorbent can be customized to target the specific analytes desired. norlab.com For instance, research comparing different C18 SPE columns for benzo[a]pyrene analysis found that a 200 mg/6 mL C18 column provided the best recovery with the minimal eluent volume. fishersci.com
A typical SPE protocol involves several steps:
Conditioning: The sorbent bed is first conditioned, usually with a solvent like methanol, followed by water or an aqueous buffer to activate the stationary phase and ensure reproducible retention. norlab.com
Sample Loading: The sample, often an aqueous solution, is passed through the SPE cartridge. The hydrophobic PAH analytes are adsorbed onto the sorbent material. idosi.org For complex matrices, pre-treatment steps such as the addition of a miscible organic solvent like isopropanol (B130326) to the water sample can improve recoveries. fishersci.com
Washing: The cartridge is washed with a solvent or solvent mixture that is strong enough to elute weakly bound impurities but weak enough to leave the analytes of interest on the sorbent.
Elution: A small volume of a strong, non-polar organic solvent is used to desorb the analytes from the sorbent. idosi.org Common elution solvents include dichloromethane, acetonitrile, hexane (B92381), and cyclohexane, often used in mixtures to optimize recovery. mdpi.comidosi.orgresearchgate.net
The selection of sorbents and solvents is crucial for achieving high recovery rates. For example, a study on 11 PAHs demonstrated good recoveries (87.31-97.38%) using an LC-18 SPE cartridge with a 1:1:1 mixture of dichloromethane, cyclohexane, and hexane as the eluting solvent. idosi.orgresearchgate.net Automated SPE systems can enhance the predictability and efficiency of this process, especially for larger sample volumes, and can accommodate samples with particulate matter by using disk-format SPE cartridges instead of packed-bed cartridges. norlab.com
Table 1: Summary of Solid Phase Extraction (SPE) Methods for PAHs (Applicable to this compound)
| Sorbent Type | Conditioning Solvents | Elution Solvents/Mixtures | Sample Matrix Example | Reference |
|---|---|---|---|---|
| Octadecyl (C18) | Methanol, Water | Dichloromethane, Cyclohexane, Hexane (1:1:1) | Water | idosi.orgresearchgate.net |
| Octadecyl (C18) | Methanol, Water | Acetonitrile, Acetone, Dichloromethane | Water | mdpi.comfishersci.com |
| Styrene-Divinylbenzene | Methanol, Water | Acetonitrile-Water Gradient | Water | nih.gov |
| Florisil | - | Benzene | Tobacco Extract (reconstituted in iso-octane) | scielo.br |
Derivatization Strategies for Enhanced Analytical Detection
Following extraction, the analysis of PAH metabolites, particularly hydroxylated metabolites (OH-PAHs), often requires a derivatization step, especially when using gas chromatography-mass spectrometry (GC-MS). d-nb.info The polar hydroxyl functional groups on these metabolites make them non-volatile and prone to strong interactions with active sites in the GC system, leading to poor chromatographic peak shape and low sensitivity. oup.com Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives suitable for GC analysis. research-solution.comchromatographyonline.com While HPLC analysis of OH-PAHs can often be performed without derivatization, the process can still be used to improve detection sensitivity for mass spectrometry. d-nb.inforesearchgate.net
The most common derivatization technique for OH-PAHs is silylation. oup.com This reaction replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. research-solution.com
Common silylating reagents include:
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): Often used with a catalyst like trimethylchlorosilane (TMCS), this reagent converts hydroxyl groups to TMS ethers. d-nb.inforesearch-solution.com
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): This reagent forms TBDMS ethers, which are more stable than TMS ethers. It has been shown to be effective for a range of OH-PAHs. chromatographyonline.comresearchgate.netnih.gov
The derivatization process typically involves evaporating the sample extract to dryness, adding the silylating reagent (sometimes in a solvent like pyridine (B92270) or acetone), and heating the mixture to ensure the reaction goes to completion. scielo.brresearch-solution.com For instance, a method for analyzing OH-PAHs in wastewater involved derivatization with MTBSTFA, with optimized temperature and time conditions enhancing sensitivity. chromatographyonline.comchromatographyonline.com
For samples containing a mix of mono- and dihydroxylated metabolites, a two-stage derivatization approach has been developed. This method successfully derivatizes OH-PAHs with MTBSTFA first, followed by the derivatization of the more sterically hindered diol-PAHs with BSTFA, all within a single experimental run. nih.gov This allows for the simultaneous analysis of different classes of hydroxylated metabolites. nih.gov
Besides silylation, other derivatization methods have been reported. Ethylation, using an alkyl iodide, was employed to improve the resolution and detection of mono-hydroxylated benzo[a]pyrene metabolites for both LC and GC analysis. researchgate.net Acylation is another general strategy that converts compounds with active hydrogens into esters, thioesters, or amides. research-solution.com The choice of derivatization strategy is critical for achieving the required sensitivity and selectivity for the target analytes. researchgate.net
Table 2: Derivatization Reagents for Hydroxylated PAH Metabolites (Applicable to Metabolites of this compound)
| Reagent(s) | Derivative Formed | Target Metabolite Class | Analytical Technique | Reference |
|---|---|---|---|---|
| N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | TBDMS Ether | Hydroxylated PAHs (OH-PAHs) | GC-MS | chromatographyonline.comchromatographyonline.comresearchgate.net |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) | TMS Ether | Hydroxylated PAHs (OH-PAHs) | GC-MS | d-nb.inforesearch-solution.com |
| MTBSTFA then BSTFA (Two-stage) | TBDMS & TMS Ethers | Mono- and Dihydroxylated PAHs | GC-MS/MS | nih.gov |
| Alkyl Iodide (e.g., Ethyl Iodide) | Ethyl Ether | Mono-hydroxylated PAHs | LC, GC-MS | researchgate.net |
Comparative Studies with Other Fluorinated Polycyclic Aromatic Hydrocarbons
Influence of Fluorine Atom Position and Number on Molecular Reactivity and Metabolic Profile
The position and number of fluorine atoms on a PAH scaffold profoundly influence its molecular reactivity and subsequent metabolic profile. Fluorine substitution can block metabolic activation at the site of attachment, a principle that has been instrumental in deciphering the metabolic pathways leading to carcinogenesis. annualreviews.org For instance, while 6-fluorobenzo[a]pyrene (6-F-BaP) exhibits decreased tumorigenicity compared to its parent compound, benzo[a]pyrene (B130552) (BaP), 6-fluorobenzo[c]phenanthrene (B1201720) (6-F-BcPh) shows increased tumorigenicity relative to benzo[c]phenanthrene (B127203) (BcPh). grantome.comnih.gov This highlights that the effect of fluorination is not uniform and is highly dependent on the specific molecular context.
In the case of 4,5-Difluorobenzo[a]pyrene, the fluorine atoms are located in the K-region of the benzo[a]pyrene molecule. The synthesis of this compound was undertaken to probe the role of the K-region in the further metabolic activation of benzo[a]pyrene metabolites. oup.com The presence of fluorine can alter the electron density distribution within the molecule, thereby influencing the sites susceptible to enzymatic attack by cytochrome P450 enzymes. nih.gov Studies on other fluorinated PAHs have shown that fluorine substitution can lead to different patterns of metabolites compared to the non-fluorinated analogues. nih.gov For example, the metabolism of 1-fluoropyrene (B159210) yields a different set of metabolites compared to pyrene (B120774), with the fluorine atom effectively blocking one of the favored positions for hydroxylation. nih.gov
The introduction of fluorine can also induce conformational changes in the resulting metabolites, which in turn affects their biological activity. nih.gov For example, the fluorinated 7,8-dihydrodiol of 6-F-BaP prefers a conformation where the hydroxyl groups are pseudodiaxial due to the nearby fluorine atom, a feature that is believed to contribute to its reduced mutagenicity. nih.gov
Comparison of Metabolic Pathways with Non-Fluorinated Benzo[a]pyrene and Other Polycyclic Aromatic Hydrocarbon Analogs
The metabolic activation of benzo[a]pyrene, a well-studied procarcinogen, proceeds through a pathway involving cytochrome P450 enzymes and epoxide hydrolase to form a highly reactive bay-region diol epoxide, (+)-anti-B[a]P-7,8-dihydrodiol 9,10-epoxide [(+)-anti-B[a]PDE]. oup.comnih.gov This ultimate carcinogen then forms covalent adducts with DNA, primarily at the exocyclic amino group of deoxyguanosine. oup.com
Fluorine substitution can significantly alter this metabolic pathway. The carbon-fluorine bond is strong and generally resistant to metabolic cleavage, effectively blocking oxidation at the fluorinated position. annualreviews.orgresearchgate.net In the case of this compound, the fluorines are positioned at the K-region (the 4,5-bond), which is a site of initial epoxidation for some PAHs, although for BaP, the primary activation pathway involves the bay-region. oup.commdpi.com The synthesis of this compound was specifically designed to investigate the importance of the K-region in the metabolic activation of certain BaP metabolites, such as 9-hydroxy-B[a]P. oup.com
Comparative studies with other fluorinated PAHs reveal that the influence of fluorine is position-dependent. For 6-F-BaP, metabolism of its 7,8-dihydrodiol to the corresponding bay-region diol epoxide is significantly reduced compared to the non-fluorinated dihydrodiol. nih.gov This alteration in the metabolic profile is a key factor in the reduced carcinogenicity of 6-F-BaP. grantome.comnih.gov In contrast, for other PAHs like benzo[c]phenanthrene, fluorination in a specific position can enhance tumorigenicity, suggesting that the fluorine atom may direct metabolism towards a more potent carcinogenic pathway or alter the conformation of the active metabolite. grantome.comnih.gov
The table below summarizes the comparative metabolic characteristics of selected fluorinated PAHs versus their non-fluorinated counterparts.
| Compound | Fluorine Position | Key Metabolic Observation | Reference |
| This compound | K-region (4,5) | Synthesized to probe K-region's role in metabolite activation. oup.com | oup.com |
| 6-Fluorobenzo[a]pyrene | 6-position | Reduced formation of bay-region diol epoxides from the 7,8-dihydrodiol. nih.gov | nih.gov |
| 1-Fluoropyrene | 1-position | Blocks hydroxylation at the 1-position, altering the metabolite pattern compared to pyrene. nih.gov | nih.gov |
| 6-Fluorobenzo[c]phenanthrene | 6-position | Exhibits increased tumorigenicity compared to the parent compound. grantome.comnih.gov | grantome.comnih.gov |
| Benzo[a]pyrene (non-fluorinated) | N/A | Metabolized to a highly carcinogenic bay-region diol epoxide. oup.comnih.gov | oup.comnih.gov |
Differential DNA Adduct Formation Patterns and Stereoselectivity in Fluorinated Polycyclic Aromatic Hydrocarbons
The ultimate carcinogenic activity of many PAHs is linked to their ability to form covalent adducts with DNA after metabolic activation. d-nb.info The structure and stereochemistry of these DNA adducts are critical determinants of their biological consequences, including the induction of mutations. oup.com Fluorine substitution can influence both the efficiency of DNA adduct formation and the stereoselectivity of the reactions.
For benzo[a]pyrene, the major DNA adducts are formed from the reaction of its bay-region diol epoxide, (+)-anti-B[a]PDE, with the N2-position of guanine (B1146940). oup.com Studies with fluorinated analogs have demonstrated that the presence and position of a fluorine atom can alter this pattern. For instance, the diol epoxides of 6-F-BaP are weaker mutagens, and this is attributed to a fluorine-induced conformational change in the metabolite that likely affects its interaction with DNA. grantome.comnih.gov
The synthesis of this compound was motivated by the need to understand the role of K-region oxidation in the formation of specific DNA adducts observed from certain BaP metabolites. oup.com While detailed studies on the DNA adducts of this compound are not extensively reported in the provided context, the rationale for its synthesis points to the hypothesis that blocking the K-region with fluorine would prevent the formation of DNA adducts derived from K-region epoxides.
The stereoselectivity of metabolic activation and subsequent DNA adduct formation is also influenced by fluorine substitution. The metabolism of benzo[a]pyrene to its ultimate carcinogenic diol epoxide is a highly stereoselective process. nih.gov Fluorination can alter the preferred conformation of dihydrodiol metabolites, which in turn can affect the stereochemical outcome of subsequent epoxidation and the ultimate geometry of the DNA adduct. nih.govnih.gov These subtle changes in three-dimensional structure can have profound effects on how the adduct is recognized and processed by the cellular DNA repair machinery. grantome.com
Structure-Activity Relationships of Fluorine Substitution and Mechanistic Implications
The study of fluorinated PAHs provides a powerful approach to elucidate structure-activity relationships (SAR) in chemical carcinogenesis. grantome.com By systematically replacing hydrogen with fluorine at different positions in a PAH molecule, researchers can probe the importance of specific regions for metabolic activation and biological activity. annualreviews.org
Key mechanistic implications derived from studies of fluorinated PAHs include:
Blocking Metabolic Activation: Fluorine substitution at a position that is critical for metabolic activation can dramatically reduce or abolish the carcinogenicity of a PAH. annualreviews.org For example, the reduced tumorigenicity of 6-F-BaP is linked to the inhibition of the formation of its ultimate carcinogenic diol epoxide. grantome.comnih.govnih.gov
Altering Electronic Properties: The high electronegativity of fluorine can alter the electron distribution (charge density) of the aromatic system, which can influence the regioselectivity of enzymatic oxidation by cytochrome P450. nih.govrsc.org This can lead to the formation of different sets of metabolites with varying biological activities.
Inducing Conformational Changes: Fluorine substitution can induce changes in the conformation of PAH metabolites, particularly dihydrodiols and diol epoxides. nih.govnih.gov These conformational alterations can affect the efficiency and stereoselectivity of subsequent metabolic steps and the interaction of the ultimate carcinogen with DNA. nih.gov The altered shape of the DNA adducts can, in turn, influence their recognition by DNA repair enzymes. grantome.com
The table below provides a summary of the structure-activity relationships for selected fluorinated PAHs.
| Compound | Effect of Fluorination on Activity | Mechanistic Implication | Reference |
| This compound | Activity not detailed, synthesized as a probe. | Designed to block K-region oxidation to study alternative activation pathways. oup.com | oup.com |
| 6-Fluorobenzo[a]pyrene | Decreased tumorigenicity. grantome.comnih.gov | Fluorine hinders the formation of the highly carcinogenic bay-region diol epoxide. nih.gov | grantome.comnih.govnih.gov |
| 6-Fluorobenzo[c]phenanthrene | Increased tumorigenicity. grantome.comnih.gov | Fluorine may direct metabolism towards a more potent carcinogenic pathway or alter metabolite conformation. nih.gov | grantome.comnih.gov |
| 1,4-Difluorobenzo[c]phenanthrene | Used as a model to study the effect of molecular distortion on metabolic activation and DNA binding. | Fluorine-induced conformational changes in metabolites affect biological activity. nih.gov | nih.gov |
Future Research Directions and Research Gaps
Elucidation of Novel Metabolic Pathways Specific to 4,5-Difluorobenzo[a]pyrene
The metabolism of the parent compound, benzo[a]pyrene (B130552), typically involves several pathways, including the formation of diol epoxides, quinones, and radical cations. researchgate.net A key metabolic event is the oxidation at the 4,5-position, known as the K-region. The synthesis of this compound was specifically intended to create a probe to investigate the role of this K-region in metabolic activation. oup.comresearchgate.net Fluorine substitution at this site is known to block the metabolic activation that typically occurs there. annualreviews.org This blockage necessitates a shift in metabolic processing, creating a significant research gap.
Future research must focus on identifying the alternative metabolic routes that the cell utilizes to process this compound. It is hypothesized that the metabolic machinery, unable to oxidize the fluorinated K-region, may target other positions on the aromatic ring system that are less favorable in the parent compound. This could lead to the formation of novel metabolites with unique toxicological profiles. Studies on other fluorinated PAHs, such as 1-fluoropyrene (B159210), have shown that the fluorine atom alters the resulting metabolite patterns, with enzymatic oxidation becoming more or less selective depending on the biological system. nih.gov For this compound, comprehensive metabolic profiling studies using advanced analytical techniques like high-resolution mass spectrometry are required to isolate and identify these unknown metabolites. Understanding these novel pathways is crucial for accurately assessing the biological activity and potential risks associated with K-region fluorinated PAHs. Research efforts in this area are reportedly underway, highlighting the scientific importance of this knowledge gap. researchgate.net
Advanced Spectroscopic Techniques for Real-Time Adduct Formation Monitoring
The carcinogenicity of many PAHs is linked to their ability to form covalent adducts with macromolecules like DNA and proteins after metabolic activation. grantome.com Detecting these adducts is fundamental to understanding the mechanisms of toxicity. Current state-of-the-art methods, largely based on mass spectrometry (MS), have achieved remarkable sensitivity and specificity. healtheffects.orgtandfonline.com Techniques such as DNA adductomics using high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) can identify and quantify a wide range of DNA adducts, even at very low levels in biological samples. spectroscopyonline.comre-place.bechemrxiv.orgacs.org For instance, an ultrasensitive method has been developed that can detect as little as one benzo[a]pyrene diol epoxide (BPDE) adduct per 10¹¹ nucleotides. acs.org
However, a significant research gap exists in the ability to monitor the formation of these adducts in real-time within a living cellular environment. Most current methods are endpoint analyses, requiring DNA isolation and hydrolysis, which precludes dynamic observation. ugent.be Future research should prioritize the development and application of advanced spectroscopic techniques capable of such real-time monitoring.
Potential avenues for exploration include:
Advanced Fluorescence Spectroscopy: Techniques like Förster resonance energy transfer (FRET) could be adapted, potentially using the intrinsic fluorescence of the PAH molecule or specifically designed fluorescent tags to monitor proximity and binding to DNA.
In-situ NMR Spectroscopy: The fluorine atoms in this compound serve as a powerful spectroscopic probe for ¹⁹F-NMR, which could potentially be used to track the molecule's interactions and chemical state within a simplified biological system. researchgate.net
Raman Microscopy: Surface-enhanced Raman scattering (SERS) and other advanced Raman techniques could provide vibrational fingerprints of molecules, offering a potential route to non-invasively detect adduct formation at the subcellular level.
Achieving real-time monitoring would provide unprecedented insight into the kinetics of adduct formation, the influence of cellular processes like DNA repair, and the specific subcellular locations where these events occur.
Table 1: Comparison of Current and Future Spectroscopic Techniques for Adduct Analysis
| Technique | Principle | Application | Limitation | Future Direction |
| LC-MS/MS | Chromatographic separation followed by mass-to-charge ratio analysis of fragmented ions. tandfonline.com | Highly sensitive and specific quantification of known adducts in isolated DNA. acs.org | Destructive to sample; endpoint analysis only. | Integration with automated data analysis workflows for high-throughput adductomics. bohrium.com |
| ³²P-Postlabeling | Enzymatic digestion of DNA and labeling of adducted nucleotides with ³²P. scienceopen.com | Very sensitive detection of bulky, unknown adducts. scienceopen.com | Lacks structural specificity; use of radioactivity. tandfonline.com | Largely being superseded by MS-based methods. |
| Fluorescence Spectroscopy | Excitation of fluorophores and detection of emitted light. healtheffects.org | General detection of PAHs in tissues and cells. | Limited specificity for adducts versus free metabolites. | Development of novel probes and FRET-based systems for real-time binding studies. |
| In-situ NMR | Detection of nuclear spin transitions in a magnetic field. | Use of ¹⁹F-NMR to probe the environment of fluorinated molecules. researchgate.net | Low sensitivity; requires high concentrations. | Application in simplified biological models or with hyperpolarization techniques to boost signal. |
Development of Predictive In Silico Models for Fluorinated Polycyclic Aromatic Hydrocarbon Reactivity
In silico or computational models are essential tools for predicting the toxicity and carcinogenicity of chemicals, reducing the need for extensive animal testing. rsc.orgacs.org Quantitative Structure-Activity Relationship (QSAR) models are a prominent example, where the biological activity of a compound is mathematically correlated with its physicochemical properties and molecular descriptors. rsc.orgresearchgate.net Such models have been developed for various PAHs, linking structural features to carcinogenic potential. acs.orgoup.com
A critical research gap, however, is the lack of robust, validated QSAR models specifically for fluorinated PAHs (F-PAHs). Fluorine substitution significantly alters a molecule's electronic properties, metabolic stability, and three-dimensional shape, which can lead to biological activities that are not accurately predicted by general PAH models. nih.gov For example, the introduction of fluorine can change molecular distortions that affect metabolic activation and DNA binding. nih.gov
Future research must focus on developing and validating predictive models tailored to F-PAHs. This requires a multi-faceted approach:
Data Curation: Assembling a high-quality database of F-PAHs with experimentally determined properties, including metabolic rates, adduct formation potential, and carcinogenicity. This data is currently scarce.
Descriptor Calculation: Identifying and calculating molecular descriptors that accurately capture the effects of fluorine substitution. This includes descriptors for electrostatic potential, molecular orbital energies (HOMO/LUMO), and steric parameters. mdpi.com
Model Development and Validation: Using machine learning algorithms, such as random forests or artificial neural networks, to build predictive models. rsc.org These models must be rigorously validated according to established principles, such as those outlined by the OECD, using both internal and external validation sets. qsardb.org
Successful development of these in silico tools would allow for the rapid screening of novel F-PAHs, prioritizing them for further toxicological testing and providing mechanistic insights into how fluorination modulates the carcinogenic potential of this important class of environmental compounds.
Exploration of Targeted Delivery Systems for Mechanistic Studies in Cellular Models
To dissect the specific cellular and molecular mechanisms of this compound, it is often necessary to deliver the compound to specific subcellular compartments or cell types. The development of targeted delivery systems represents a significant frontier in toxicology research. Nanoparticles (NPs) have emerged as promising vectors for chemical delivery due to their unique properties. mdpi.comresearchgate.net Various NP-based systems, such as those made from chitosan (B1678972) or magnetic materials, have been explored for the remediation or delivery of PAHs. mdpi.combioone.orgchromatographyonline.com
The future research direction is to engineer these nanocarriers into highly specific tools for mechanistic studies in cellular models. For example, a nanoparticle could be designed to:
Carry this compound across the cell membrane.
Release its payload only upon reaching a specific organelle, such as the nucleus or mitochondria.
Target a specific cell type within a co-culture system.
This targeted approach would enable researchers to ask highly specific questions, such as:
Is direct interaction with nuclear DNA the primary driver of toxicity, or are effects on mitochondrial function more critical?
How does metabolism in one cell type affect a neighboring cell type?
The primary research gap is the creation of delivery systems that are both effective and non-interfering. The nanoparticle itself must be biocompatible and should not elicit a biological response that confounds the effects of the compound being studied. bioone.org Furthermore, the release mechanism must be precisely controlled. Research into "smart" materials that respond to specific stimuli (e.g., pH, enzyme activity, light) could provide the necessary control for these advanced toxicological tools. Developing these systems will be crucial for moving beyond simple exposure studies to a more sophisticated, mechanism-driven understanding of F-PAH toxicology.
Q & A
Q. What are the established synthetic routes for 4,5-Difluorobenzo[a]pyrene, and how can purity be validated?
Synthesis of this compound typically involves multi-step cyclization and fluorination. For example, double cyclization strategies using chloro- or fluoro-substituted precursors (e.g., 6-(4-chlorophenyl)-9,10-difluorobenzo derivatives) can yield the target compound. Purification often employs recrystallization or column chromatography, with purity confirmed via melting point analysis (208–209.6°C observed in related fluorinated PAHs) and nuclear magnetic resonance (NMR) spectroscopy . High-resolution mass spectrometry (HRMS) is critical for molecular validation, as demonstrated in similar compounds with mass accuracy <5 ppm .
| Key Reagents | Conditions | Yield |
|---|---|---|
| 4-Chlorophenyl derivatives | Double cyclization, 80–100°C | 86% |
| Fluorinated intermediates | Recrystallization (CHCl₃) | >95% purity |
Q. What mechanisms underlie the toxicity of this compound in biological systems?
Fluorinated PAHs like this compound undergo metabolic activation via cytochrome P450 enzymes (e.g., CYP1B1), forming reactive dihydrodiol intermediates (e.g., 4,5-dihydroxy-4,5-dihydrobenzo[a]pyrene). These metabolites bind to DNA, forming adducts that disrupt replication and repair processes. Comparative studies with non-fluorinated PAHs suggest fluorination alters metabolic pathways, potentially increasing electrophilicity and toxicity .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- ¹H/¹³C NMR : Resolves fluorine-induced chemical shifts (e.g., δ 7.85–6.42 ppm for aromatic protons) and confirms substitution patterns .
- HRMS : Validates molecular formulas (e.g., [M+H]⁺ at m/z 18.0798) with high precision .
- Fluorescence Spectroscopy : Useful for studying interactions with biomolecules (e.g., BSA) via quenching analysis .
Advanced Research Questions
Q. How can conflicting environmental detection data for this compound across matrices be resolved?
Discrepancies often arise from matrix effects (e.g., soil vs. water) or analytical method variability. Standardized protocols using isotope-dilution mass spectrometry (e.g., ¹³C-labeled dibenzopyrenes) improve accuracy . For example, GC-MS with a DB-5MS column and EPA Method 8270 can achieve detection limits <0.1 ng/L in water . Data reconciliation should include spike-recovery experiments (85–115% acceptable range) and inter-laboratory validation .
Q. What methodological rigor is required for studying protein-ligand interactions of this compound?
Fluorescence quenching assays coupled with excitation-emission matrix (EEM) and parallel factor analysis (PARAFAC) are recommended. Key steps:
- Ternary Systems : Analyze binding affinity (e.g., Stern-Volmer constants) in binary (PAH-BSA) and ternary (PAH-metabolite-BSA) systems .
- Molecular Docking : Validate experimental results using computational models to identify binding sites (e.g., BSA subdomains IIA/III) .
Q. How does 4,5-difluorination influence metabolic activation compared to non-fluorinated PAHs?
Fluorination at the 4,5 position increases electron-withdrawing effects, stabilizing dihydrodiol-epoxide intermediates and enhancing DNA adduct formation. Comparative metabolomics using hepatic microsomes (e.g., rat S9 fractions) show a 1.5–2× higher adduct yield for this compound versus benzo[a]pyrene. LC-MS/MS with MRM transitions (e.g., m/z 302→283) quantifies adducts .
Methodological Considerations Table
| Research Aspect | Recommended Techniques | Critical Parameters |
|---|---|---|
| Synthesis & Purification | Double cyclization, HRMS | Reaction temperature, solvent polarity |
| Toxicity Profiling | CYP enzyme assays, DNA adductomics | Microsome activity, LC-MS/MS precision |
| Environmental Analysis | GC-MS, isotope dilution | Column type, detection limits |
| Biomolecular Interactions | EEM-PARAFAC, molecular docking | Quenching constants, binding energy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
